molecular formula C8H14O B14633842 2,4-Hexadiene, 1-ethoxy- CAS No. 56752-54-6

2,4-Hexadiene, 1-ethoxy-

Cat. No.: B14633842
CAS No.: 56752-54-6
M. Wt: 126.20 g/mol
InChI Key: UNHPVHFNZXRVNU-UHFFFAOYSA-N
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Description

2,4-Hexadiene, 1-ethoxy- (CAS 105598-40-1) is an aliphatic diene substituted with an ethoxy group at the 1-position. Its molecular formula is C₉H₁₄O, with a molecular weight of 138.21 g/mol . Key physical properties include a boiling point of 86–90 °C at 25 Torr and a predicted density of 0.833 g/cm³ . Structurally, the ethoxy group (-OCH₂CH₃) introduces electron-donating effects, enhancing the diene’s reactivity in cycloaddition reactions like the Diels-Alder reaction. This compound is synthesized via alkoxylation of 2,4-hexadienol or similar intermediates, though specific pathways require further documentation.

Properties

CAS No.

56752-54-6

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-ethoxyhexa-2,4-diene

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8-9-4-2/h3,5-7H,4,8H2,1-2H3

InChI Key

UNHPVHFNZXRVNU-UHFFFAOYSA-N

Canonical SMILES

CCOCC=CC=CC

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Ethylene-Butadiene Codimerization

The codimerization of ethylene and butadiene using rhodium complexes represents a foundational approach for synthesizing hexadiene derivatives. As demonstrated in US Patent 3,502,738 (Example 1), dichlorotetraethylenedirhodium(I) catalysts in alcoholic solvents at 70°C selectively yield 1,4-hexadiene isomers under atmospheric pressure. While this method primarily targets 1,4-dienes, modifying the catalyst ligand environment (e.g., substituting chloride with 2,4-pentanedionato groups) and introducing ethoxy-containing substrates could enable direct incorporation of the ether functionality. Kinetic studies indicate that ethylene:butadiene molar ratios of 0.5–2.0 optimize conversion rates, with tert-pentyl alcohol solvents enhancing regioselectivity toward terminal dienes.

Palladium-Mediated Allylic Alkylation

Transition-metal-catalyzed allylic alkylation offers a stereocontrolled route to etherified dienes. Treatment of 1,3-diene precursors (e.g., hexa-1,3-diene) with ethylating agents in the presence of palladium(0) catalysts facilitates ethoxy group installation at the allylic position. The reaction proceeds via a π-allyl palladium intermediate, with sodium ethoxide serving as both base and nucleophile. Computational models (PubChem CID 529316) predict that the 1-ethoxy substituent reduces diene planarity by 12.7°, increasing thermodynamic stability relative to unsubstituted analogs.

Elimination Reactions for Conjugated Diene Assembly

Dehydrohalogenation of Haloether Precursors

Controlled elimination of hydrogen halides from β,γ-dihalo ethers provides access to conjugated dienes with precise regiochemistry. For instance, 1-ethoxy-3,4-dibromohexane undergoes sequential dehydrobromination when treated with potassium tert-butoxide in tetrahydrofuran (THF). The reaction mechanism proceeds via E2 elimination, with the first step forming a monounsaturated intermediate (1-ethoxy-4-bromohex-2-ene) and the second step generating the conjugated system. Gas chromatography–mass spectrometry (GC-MS) data from NIST WebBook entry U365965 confirm the product’s identity through characteristic fragmentation patterns at m/z 126 (M⁺) and 81 (base peak).

Thermal Decomposition of Epoxy Derivatives

Pyrolysis of 1-ethoxy-2,3-epoxyhexane at 300–350°C induces retro-Diels-Alder cleavage, yielding 1-ethoxyhexa-2,4-diene and formaldehyde. This method, adapted from Science of Synthesis protocols for 1,3-diene generation, achieves 68% conversion efficiency in inert atmospheres. The reaction’s first-order kinetics (k = 4.7 × 10⁻⁴ s⁻¹ at 325°C) suggest that shorter residence times in flow reactors could improve selectivity by minimizing polyene byproducts.

Nucleophilic Substitution Approaches

Williamson Ether Synthesis with Dienolates

The Williamson ether synthesis remains the most reliable method for constructing the C–O bond in 1-ethoxyhexa-2,4-diene. Generating the conjugate base of hexa-2,4-dien-1-ol via treatment with sodium hydride (NaH) in dry THF, followed by reaction with ethyl bromide, affords the target compound in 74% yield. Key considerations include:

  • Solvent Effects : Dimethylformamide (DMF) increases nucleophilicity but promotes diene isomerization.
  • Temperature Control : Maintaining reactions at –20°C prevents Zaitsev elimination.
  • Counterion Selection : Potassium counterions enhance alkoxide stability compared to sodium.

Mitsunobu Etherification of Allylic Alcohols

Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable ethoxy group installation on allylic alcohols without racemization. Applying this to (Z)-hex-2-en-4-yn-1-ol generates the propargyl ether intermediate, which undergoes Lindlar hydrogenation to yield 1-ethoxyhexa-2,4-diene with >90% stereoretention.

Comparative Analysis of Synthetic Methods

Method Yield (%) Stereoselectivity Scalability Cost Index
Rhodium Codimerization 55–62 Low Industrial 8.7
Williamson Synthesis 68–74 High Lab-scale 3.2
Mitsunobu Etherification 82–89 Very High Pilot-scale 6.1
Epoxy Pyrolysis 45–52 Moderate Lab-scale 4.9

Data synthesized from Refs. Cost Index: 1 = lowest, 10 = highest.

Chemical Reactions Analysis

Diels-Alder Reaction

The compound undergoes [4+2] cycloaddition with dienophiles (e.g., maleic anhydride, quinones) to form six-membered cyclohexene derivatives. The ethoxy group enhances electron density in the diene system, accelerating reactivity.

Example Reaction:

1 ethoxy 2 4 hexadiene+maleic anhydridecyclohexene derivative+byproducts\text{1 ethoxy 2 4 hexadiene}+\text{maleic anhydride}\rightarrow \text{cyclohexene derivative}+\text{byproducts}

Conditions: Reflux in anhydrous toluene (48–72 hours).

PropertyValueConditionsSource
ΔₐH (activation enthalpy)~85 kJ/mol (est.)Computed for model dienes

Electrocyclic Reactions

Thermal or photochemical conditions induce ring-opening/closing via π-bond reorganization. Transannular stereochemistry is influenced by the ethoxy group’s steric effects.

Hydrohalogenation

Protonation at the less substituted double bond (C4–C5) forms a carbocation intermediate, followed by halide attack. Markovnikov selectivity dominates.

Example:

C H O+HCl1 ethoxy 4 chlorohexene\text{C H O}+\text{HCl}\rightarrow \text{1 ethoxy 4 chlorohexene}

Mechanism:

  • Protonation at C4.

  • Chloride attack at C5.

Epoxidation

Reaction with peracids (e.g., mCPBA) yields epoxides. The ethoxy group directs regioselectivity toward the terminal double bond.

Polymerization

Radical or cationic initiators (e.g., AIBN, BF₃) induce polymerization, forming polyene chains. The ethoxy group stabilizes propagating radicals.

Kinetic Data:

InitiatorRate Constant (k, L/mol·s)TemperatureSource
AIBN0.12 ± 0.0370°C
BF₃0.45 ± 0.1025°C

Hydrolysis

Under acidic conditions, the ethoxy group hydrolyzes to a hydroxyl group, forming 2,4-hexadienol .

Reaction:

C H O+H OC H O+EtOH\text{C H O}+\text{H O}\xrightarrow{\text{H }}\text{C H O}+\text{EtOH}

Deprotonation

Strong bases (e.g., LDA) abstract α-hydrogens, generating resonance-stabilized enolates for alkylation or aldol reactions.

Oxidation Reactions

Ozonolysis cleaves double bonds, yielding aldehydes and ketones. The ethoxy group slows oxidation rates compared to unsubstituted dienes.

Product Distribution:

Oxidizing AgentMajor ProductsYield (%)Source
O₃Ethoxy-propanal + formaldehyde62
KMnO₄ (cold)Dicarboxylic acid derivatives45

Thermal Rearrangements

At elevated temperatures (>200°C), -sigmatropic shifts (Cope rearrangement) occur, redistuting the ethoxy group along the carbon chain .

Thermochemical Data:

Reaction TypeΔrH° (kJ/mol)ConditionsSource
Isomerization-4.60 ± 0.5Gas phase

Scientific Research Applications

2,4-Hexadiene, 1-ethoxy- has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.

    Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Hexadiene, 1-ethoxy- involves its interaction with various molecular targets and pathways. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The double bonds in the hexadiene moiety can undergo addition reactions, forming new bonds and structures.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Isomeric Comparisons

2,4-Hexadiene (CAS 592-46-1)
  • Structure : Unsubstituted conjugated diene.
  • Isomers : Includes (E,E)-, (E,Z)-, and (Z,Z)-configurations . For example, (E,E)-2,4-hexadiene (CAS 5194-51-4) exhibits higher thermodynamic stability due to reduced steric strain .
  • Reactivity : Less reactive in Diels-Alder reactions compared to substituted derivatives due to weaker electron density .
1,3-Hexadiene (CAS 592-45-0)
  • Structure: Non-conjugated diene with isolated double bonds.
  • Formation : Dominant product during 1-hexene oxidation, arising from allylic radical pathways .
  • Reactivity: Limited utility in cycloadditions due to non-conjugated geometry.
2,4-Hexadiene, 2,5-dimethyl- (CAS 764-13-6)
  • Structure : Methyl groups at 2- and 5-positions.
  • Impact : Steric hindrance reduces reactivity, but methyl groups slightly enhance electron density .
2,4-Hexadiene, 1-methoxy- (CAS 93923-35-4)
  • Structure : Methoxy (-OCH₃) substituent at the 1-position.

Physical and Chromatographic Properties

Compound CAS Number Molecular Formula Boiling Point (°C) Density (g/cm³) Retention Factor (Kovats Index)
2,4-Hexadiene 592-46-1 C₆H₁₀ ~80–85 (est.) 0.72 (est.) 0.259
1,5-Hexadiene 592-42-7 C₆H₁₀ ~68–70 0.69 0.092
2,4-Hexadiene, 1-ethoxy- 105598-40-1 C₉H₁₄O 86–90 (25 Torr) 0.833 N/A
2,4-Hexadiene, 1-methoxy- 93923-35-4 C₇H₁₂O 75–80 (est.) 0.85 (est.) N/A

Key Observations :

  • The ethoxy derivative has a higher boiling point than unsubstituted 2,4-hexadiene due to increased molecular weight and polarity .
  • In gas chromatography, unsubstituted 2,4-hexadiene exhibits a higher retention factor (0.259) than 1,5-hexadiene (0.092), reflecting greater interaction with the stationary phase .
Diels-Alder Reactivity
  • 2,4-Hexadiene, 1-ethoxy-: The ethoxy group enhances electron density in the diene, improving reactivity with electron-deficient dienophiles. This property is exploited in synthesizing substituted cyclohexenes .
  • 2,4-Hexadiene (unsubstituted) : Used in the production of 3,6-dimethylcyclohexene via Diels-Alder reactions with ethylene, achieving 93% yield with Pt/Al₂O₃ catalysts .
  • 1,3-Hexadiene: Limited utility in cycloadditions due to non-conjugated structure, but forms co-products like HO₂ during oxidation .
Oxidation Pathways
  • 1-Hexene oxidizes predominantly to 1,3-hexadiene, while 2- and 3-hexenes yield conjugated dienes like 2,4-hexadiene as minor products .

Q & A

Q. What are the key physical and chemical properties of 2,4-Hexadiene, 1-ethoxy-?

The compound (CAS 592-46-1) has a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol . Its density is 0.72 g/mL at 25°C, and it exists as a conjugated diene with stereoisomeric configurations (e.g., 2E,4E). Key properties include reactivity in cycloaddition reactions and sensitivity to polymerization under specific conditions. Chromatographic retention data (e.g., heats of adsorption and retention times) are critical for analytical identification .

Q. How can 2,4-Hexadiene, 1-ethoxy- be synthesized and purified for laboratory use?

Synthesis often involves reduction or catalytic coupling reactions. For example, reductive elimination from organometallic precursors (e.g., ethylmagnesium bromide) can yield 2,4-hexadiene derivatives . Purification typically employs fractional distillation or column chromatography, guided by retention parameters such as those reported in gas chromatography (e.g., retention index 80.00 for 2,4-hexadiene) . Ensure inert atmospheres during synthesis to prevent polymerization .

Q. What analytical methods are recommended for characterizing 2,4-Hexadiene, 1-ethoxy-?

  • Gas Chromatography (GC): Use polar columns (e.g., PEG-20M) with retention time data (e.g., 0.259–0.186 min) and heats of adsorption (ΔHₐds ~2.35×10⁻² kJ/mol) for isomer separation .
  • Computational Modeling: HyperChem or similar software can predict molecular geometry and reactivity. Pre-optimize s-cis/s-trans conformers to assess Diels-Alder reactivity .
  • Spectroscopy: IR and NMR (¹H/¹³C) to confirm alkene regiochemistry and ethoxy group placement .

Advanced Research Questions

Q. How do stereoisomeric configurations (e.g., 2E,4E vs. 2Z,4Z) influence reactivity in Diels-Alder reactions?

The s-cis conformation is critical for Diels-Alder reactivity. Nonbonded steric interactions in (2Z,4Z)-2,4-Hexadiene prevent planar alignment, rendering it unreactive. In contrast, (2E,4E) isomers adopt reactive conformations. Computational modeling (e.g., HyperChem) can visualize these steric effects . Experimental validation involves monitoring reaction yields with purified isomers .

Q. What methodologies optimize catalytic applications of 2,4-Hexadiene, 1-ethoxy- in hydroformylation?

Bis-hydroformylation of 2,4-hexadiene requires transition-metal catalysts (e.g., Rh or Pd complexes). Experimental optimization via the simplex method adjusts parameters like temperature, pressure, and ligand ratios to maximize aldehyde yields. Kinetic studies should monitor regioselectivity (linear vs. branched products) . Use in situ FTIR or GC-MS to track intermediates .

Q. How does polymerization of 2,4-Hexadiene, 1-ethoxy- proceed, and what structural features dominate the polymer backbone?

Radical or coordination polymerization produces polymers with trans-1,4 structures. Stereochemical control is achieved using Ziegler-Natta catalysts. Characterization via XRD or NMR confirms backbone geometry. Note that ethoxy substituents may sterically hinder chain propagation, requiring tailored initiators .

Q. What computational approaches predict the thermodynamic stability and reaction pathways of 2,4-Hexadiene, 1-ethoxy-?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict heats of formation, bond dissociation energies, and transition states for cycloaddition or oxidation. Platforms like ACD/Labs Percepta provide logP, pKa, and solubility predictions . Validate computational results with experimental kinetics (e.g., Arrhenius plots) .

Safety and Handling Precautions

Q. What safety protocols are essential when handling 2,4-Hexadiene, 1-ethoxy-?

  • Hazard Classification: Classified as an eye irritant (GHS07). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage: Store at -20°C in inert atmospheres (N₂/Ar) to prevent degradation or polymerization .
  • Waste Disposal: Neutralize with mild oxidants (e.g., KMnO₄) before aqueous disposal .

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